2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and benzoxazole moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with a suitable benzoxazole precursor under specific conditions . The reaction conditions often include the use of solvents like chloroform and reagents such as bromine or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety, using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, halogenation of the imidazo[1,2-a]pyridine moiety can lead to the formation of halogenated derivatives with potential antimicrobial properties .
Scientific Research Applications
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Benzoxazole derivatives: These compounds are studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole is unique due to its combined imidazo[1,2-a]pyridine and benzoxazole moieties, which allow it to interact with a broader range of biological targets compared to its individual components . This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-7-15-17-12(9-19(15)8-11)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3 |
InChI Key |
APIGQPKFJXRDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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